molecular formula C14H18N2O2S B2766162 3-[(2Z)-2-[(4-methoxyphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol CAS No. 905781-09-1

3-[(2Z)-2-[(4-methoxyphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol

Cat. No.: B2766162
CAS No.: 905781-09-1
M. Wt: 278.37
InChI Key: LGZQWERDBDFWLV-PFONDFGASA-N
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Description

This compound belongs to the 1,3-thiazole derivative class, synthesized via the Hantzsch reaction, as detailed in and . Its structure features a (Z)-configured imino group linked to a 4-methoxyphenyl moiety, a 4-methyl substituent on the thiazole ring, and a propan-1-ol chain at the N3 position. Pharmacological studies highlight its exceptional cardiotropic activity, surpassing reference compounds like L-carnitine and meldonium in preclinical models . The 4-methoxyphenyl group is hypothesized to enhance receptor binding, while the propanol tail improves solubility compared to more lipophilic analogues.

Properties

IUPAC Name

3-[2-(4-methoxyphenyl)imino-4-methyl-1,3-thiazol-3-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-11-10-19-14(16(11)8-3-9-17)15-12-4-6-13(18-2)7-5-12/h4-7,10,17H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZQWERDBDFWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=NC2=CC=C(C=C2)OC)N1CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2Z)-2-[(4-methoxyphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with α-bromoacetone to yield the thiazole ring. The final step involves the reduction of the imine group to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(2Z)-2-[(4-methoxyphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can further modify the imine group or other functional groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that thiazole derivatives, including the compound , exhibit significant anticancer properties. For instance, studies have demonstrated that thiazole-based compounds can inhibit the growth of various cancer cell lines, including prostate and melanoma cancers. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .

Table 1: Anticancer Activity of Thiazole Derivatives

Compound NameCell Line TestedIC50 (μg/mL)
Thiazole AHCT-1165.2
Thiazole BMCF-76.8
3-[(2Z)-2...Prostate Cancer4.5

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Studies have shown that thiazoles can exhibit both antibacterial and antifungal effects, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

Thiazole derivatives have been reported to possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or inflammatory bowel disease. The anti-inflammatory action is often linked to the inhibition of pro-inflammatory cytokines .

Pesticidal Activity

Research has indicated that thiazole compounds can act as effective pesticides due to their ability to disrupt the biological processes of pests. This includes interference with metabolic pathways essential for growth and reproduction .

Herbicidal Properties

Some thiazole derivatives have shown promise as herbicides by inhibiting specific enzymes involved in plant growth. This application could lead to the development of safer and more effective herbicides with reduced environmental impact .

Synthesis of Novel Materials

The unique properties of thiazole compounds have made them valuable in synthesizing novel materials, including polymers and nanocomposites. These materials often exhibit enhanced thermal stability and mechanical properties, making them suitable for various industrial applications .

Photovoltaic Applications

Recent studies suggest that thiazole derivatives can be integrated into organic photovoltaic cells due to their electronic properties, which may enhance energy conversion efficiency .

Mechanism of Action

The mechanism of action of 3-[(2Z)-2-[(4-methoxyphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or interact with cellular receptors to induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparative Data Table

Compound Name / ID Molecular Weight (g/mol) Key Substituents Synthesis Method Cardiotropic Activity (Relative to Target)
Target Compound () 333.43 4-Methoxyphenyl, propanol, 4-methyl Hantzsch Reaction 100% (Baseline)
Compound 4b () ~380 (HCl salt) Acetyl, 4-methylpiperazine Hantzsch Reaction ~70%
Ethyl ester derivative () 334.43 Ethyl carboxylate, 2,3-dimethylphenyl Hantzsch Reaction Not reported
Benzoimidazole 25 () 312 Methyl, p-tolyloxy Condensation Reaction ~50% (Predicted)
Pyrazole-thiazole hybrid () 454.52 Pyrazol-3-one, hydroxyethyl, 4-methylphenyl Multi-step Synthesis Not tested

Mechanistic and Computational Insights

  • Receptor Binding : The 4-methoxyphenyl group in the target compound may engage in hydrophobic and hydrogen-bonding interactions with cardiac ion channels, as suggested by docking studies using AutoDock ().
  • Solubility: The propanol chain enhances aqueous solubility (clogP ~1.5) compared to acetyl or ester derivatives, improving bioavailability .
  • Metabolic Stability: Ethyl esters () are prone to hydrolysis, whereas the propanol derivative’s primary alcohol is less metabolically labile.

Biological Activity

The compound 3-[(2Z)-2-[(4-methoxyphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of the compound typically involves the reaction of 4-methoxyphenyl imine with a thiazole derivative in an appropriate solvent such as acetic acid. The process can yield a solid product suitable for further characterization and biological testing. A detailed synthesis pathway can be found in the literature, indicating a moderate yield and specific crystallization methods for obtaining pure samples suitable for analysis .

Anticancer Properties

Research indicates that thiazole derivatives, including the compound , exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that certain thiazole derivatives can inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This inhibition leads to cell cycle arrest at the G2-M phase, effectively preventing tumor growth .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
3fHeLa<0.5Tubulin polymerization inhibition
3fHT-29<0.5Cell cycle arrest
CA-4HeLa5Tubulin polymerization inhibition

The compound has shown promising results in preclinical models, particularly in reducing tumor volume compared to control treatments .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. Various derivatives have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) ranging from 6.25 to 12.5 µg/mL. The presence of specific substituents on the thiazole ring appears to enhance this activity significantly .

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMIC (µg/mL)
Thiazole DerivativeStaphylococcus aureus6.25
Thiazole DerivativeEscherichia coli12.5

Case Studies

Several studies have highlighted the biological potential of thiazole derivatives similar to the compound under review:

  • Antitumor Efficacy : A study demonstrated that a specific thiazole derivative reduced tumor growth by 58% in a nude mouse model, outperforming traditional chemotherapeutic agents like CA-4 in terms of safety and efficacy .
  • Mechanistic Insights : Another study explored the structure-activity relationship (SAR) of various thiazole compounds, concluding that modifications at critical positions significantly impacted their biological activities, particularly against cancer cells .

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